N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS2/c1-2-14-7-8-16-18(11-14)26-20(22-16)23(13-15-5-3-9-21-12-15)19(24)17-6-4-10-25-17/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIGOYHUVQHSGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C₁₈H₁₈N₄O₃S
- IUPAC Name : this compound
- SMILES : CCc(cc1)cc2c1nc(N(Cc1cnccc1)C(c(cc1)cc(OC)c1OC)=O)s2
Structural Features
The compound features a benzothiazole ring, a pyridine moiety, and a thiophene carboxamide structure, which contribute to its unique biological properties. The ethyl group at the 6th position of the benzothiazole enhances lipophilicity, potentially improving membrane permeability.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activities. For instance, derivatives of benzothiazole have been shown to possess moderate antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Studies have suggested that benzothiazole derivatives can inhibit cancer cell proliferation. For example, compounds similar to this compound have demonstrated cytotoxic effects on human cancer cell lines through apoptosis induction .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation. For example, compounds with similar scaffolds have shown inhibitory activity against p38 MAPK and COX enzymes, which are critical in inflammatory pathways .
The exact mechanism of action for this compound is yet to be fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes, modulating their activity and leading to biological effects such as apoptosis in cancer cells or inhibition of microbial growth.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several benzothiazole derivatives against Candida albicans and Bacillus subtilis. The results indicated minimum inhibitory concentrations (MICs) ranging from 125 to 250 μg/mL for effective compounds, suggesting that similar derivatives may exhibit comparable activities .
Study 2: Anticancer Potential
In vitro studies on human breast cancer cell lines revealed that certain benzothiazole derivatives induced apoptosis with IC50 values in the micromolar range. This suggests potential for therapeutic applications in oncology .
Study 3: Enzyme Inhibition Assays
Compounds structurally related to this compound were tested for their ability to inhibit p38 MAPK. Results showed IC50 values as low as 50 nM, indicating potent inhibitory effects on inflammatory pathways .
Comparative Analysis with Similar Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
Detailed Analysis of Structural and Functional Differences
Core Heterocycle Modifications: The target compound uses a thiophene-2-carboxamide core, which may enhance metabolic stability compared to the benzamide core in the dimethyl-benzothiazole analogue . The dimethoxy-benzamide analogue replaces the thiophene with a benzamide group, introducing methoxy substituents that increase steric bulk and polarity. This could reduce membrane permeability but improve solubility .
Substituent Effects :
- 6-Ethyl vs. 4,5-Dimethyl on Benzothiazole : The ethyl group on the target compound’s benzothiazole may improve lipophilicity compared to the dimethyl substituents in the analogue, favoring blood-brain barrier penetration in neurological targets .
- Pyridin-3-ylmethyl vs. Pyridin-2-yl : The target’s pyridin-3-ylmethyl group offers a distinct spatial orientation for hydrogen bonding compared to the pyridin-2-yl group in compound 6p, which may influence target selectivity .
Positional Isomerism (Thiophene-2 vs. In contrast, compound 6p’s thiophene-3-carboxamide may disrupt this geometry, affecting potency .
Research Implications and Gaps
- Pharmacokinetic Predictions : The target compound’s lower molecular weight (379.5 vs. 420.5/449.6) suggests favorable bioavailability, but experimental ADME data are lacking.
- Target Selectivity : The pyridin-3-ylmethyl group may confer selectivity for enzymes or receptors with polar active sites (e.g., kinases), though this requires validation.
- Synthetic Accessibility : The dimethyl-benzothiazole analogue’s additional methoxy groups complicate synthesis compared to the target compound’s simpler substituents .
Notes on Evidence Limitations
- No biological activity data (e.g., IC₅₀, Ki) or computational modeling results are provided in the sources, limiting mechanistic comparisons.
- Availability of the target compound (3 mg) restricts large-scale testing, necessitating further synthesis for comprehensive studies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step pathways, including cyclization of benzothiazole precursors (e.g., 2-aminothiophenol derivatives) and coupling reactions with pyridinylmethyl groups. Key steps include:
- Cyclization : Use of acetonitrile or DMF under reflux for benzothiazole ring formation .
- Coupling : Thiophene-2-carboxamide linkage via nucleophilic substitution or amidation, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
- Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalysts (e.g., iodine/triethylamine for cyclization) to improve yields (65–80%) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of benzothiazole, pyridine, and thiophene moieties (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z ~410) .
- X-Ray Crystallography : SHELX software refines crystal structures, resolving bond angles and dihedral angles between heterocyclic rings .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer :
- Antimicrobial : Broth microdilution (MIC assays) against S. aureus and E. coli .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using purified enzymes .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on benzothiazole or pyridine) impact biological activity and selectivity?
- Methodological Answer :
- Case Study : Chlorine or methyl groups at the benzothiazole 6-position enhance anticancer activity (IC₅₀ reduced by 30–50% compared to unsubstituted analogs) .
- Pyridine Methylation : N-[(Pyridin-3-yl)methyl] groups improve solubility and blood-brain barrier penetration in neurotargeted studies .
- SAR Analysis : Use QSAR models to correlate logP, polar surface area, and bioactivity .
Q. How can computational methods like molecular docking predict this compound’s biological targets?
- Methodological Answer :
- Target Identification : Dock the compound into ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina. Key interactions:
- Benzothiazole sulfur forms hydrophobic contacts.
- Pyridine nitrogen hydrogen-bonds with Lys721 .
- Validation : Compare docking scores (ΔG ~-9.2 kcal/mol) with experimental IC₅₀ values .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., divergent IC₅₀ values)?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Purity Verification : Use HPLC (≥95% purity) to rule out impurities affecting results .
- Meta-Analysis : Compare data from analogs (e.g., thiophene vs. furan derivatives) to identify scaffold-specific trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
